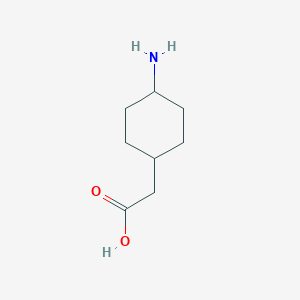

2-(4-aminocyclohexyl)acetic Acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(4-aminocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDSFSRMHSDHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Key Challenges:

-

Safety risks due to prolonged exposure to high-pressure hydrogen.

-

Low efficiency from extended reaction durations.

-

Byproduct formation , necessitating rigorous purification steps.

Despite these limitations, this route remains historically significant for its straightforward approach, albeit with poor industrial scalability.

Improved Synthesis via 1,4-Cyclohexanedione: Wittig Reaction, Condensation, and Catalytic Hydrogenation

A modern, patent-pioneered method (CN108424371B) uses 1,4-cyclohexanedione as the starting material, bypassing the need for high-pressure conditions. This three-step process enhances safety and yield:

Wittig Reaction for Ethyl 2-(4-Carbonylcyclohexenyl)acetate Synthesis

1,4-Cyclohexanedione reacts with ethyl acetate triphenylphosphine ylide in toluene or tetrahydrofuran at 60–120°C to form ethyl 2-(4-carbonylcyclohexenyl)acetate. The ylide’s excess (1.2–1.5:1 ratio to cyclohexanedione) ensures complete conversion.

Acid-Catalyzed Condensation with Hydroxylamine Hydrochloride

The intermediate undergoes condensation with hydroxylamine hydrochloride in the presence of oxalic, maleic, or fumaric acid. For example, refluxing in acetonitrile with oxalic acid dihydrate yields 80.2% ethyl 2-(4-hydroxyiminocyclohexenyl)acetate .

| Acid Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Oxalic acid | Acetonitrile | Reflux | 80.2 |

| Maleic acid | THF | Reflux | 78.7 |

| Fumaric acid | Dioxane | Reflux | 79.2 |

Catalytic Hydrogenation to this compound

The final step employs Pd/C or Raney-Ni in methanol/ethanol under mild conditions (20–30°C, 5–10 bar hydrogen ), achieving near-quantitative reduction of the oxime to the amine. This method’s operational simplicity and reduced energy consumption make it industrially favorable.

Hydrolysis of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride

Patent WO2018007986A1 describes an alternative route via hydrolysis of the ethyl ester derivative. Trans-2-(4-aminocyclohexyl)acetic acid hydrochloride is treated with aqueous HCl or NaOH to cleave the ester bond, yielding the free acid.

Reaction Conditions:

-

Acidic hydrolysis : 6M HCl, reflux, 12 hours.

-

Basic hydrolysis : 2M NaOH, 80°C, 6 hours.

This method is advantageous for integrating with downstream pharmaceutical synthesis, as the ester intermediate is a common precursor in carbamate formation for dopamine ligands.

Comparative Analysis of Synthetic Methods

The 1,4-cyclohexanedione route offers the best balance of efficiency and safety, while ester hydrolysis provides high purity for pharmaceutical applications.

Research Advancements and Optimization Strategies

Solvent Effects on Condensation Efficiency

Studies show that polar aprotic solvents (e.g., acetonitrile) improve oxime formation rates compared to protic solvents like ethanol. This is attributed to enhanced solubility of hydroxylamine hydrochloride and reduced side reactions.

科学的研究の応用

Medicinal Chemistry

Precursor for Drug Development

2-(4-Aminocyclohexyl)acetic acid serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in modulating neurotransmitter systems. For instance, derivatives of this compound have shown activity at dopamine D2 receptors, suggesting potential applications in treating disorders such as schizophrenia.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of derivatives synthesized from this compound against multidrug-resistant bacterial strains. These compounds inhibit penicillin-binding proteins and β-lactamases, critical for bacterial cell wall synthesis, thereby demonstrating their potential as novel antibacterial agents .

Organic Synthesis

Intermediate in Organic Reactions

This compound is utilized as an intermediate in various organic synthesis processes. It facilitates the development of new chemical entities through reactions such as condensation and hydrogenation. For example, a novel method for synthesizing ethyl 2-(4-aminocyclohexyl) acetate has been reported, which involves several steps including Wittig reaction and catalytic hydrogenation .

Biological Research

Study of Biological Pathways

In biological research, this compound is employed to study amino acid-related pathways and mechanisms. Its structural properties allow researchers to explore interactions with biological molecules, enhancing our understanding of various physiological processes.

Industrial Applications

Production of Industrial Chemicals

The compound is also used in the production of industrial chemicals and materials such as polymers and resins. Its unique chemical structure allows it to be incorporated into various formulations, contributing to the development of advanced materials with specific properties .

Case Study 1: Dopamine D2 Receptor Modulation

A study published in 2022 demonstrated that certain derivatives of this compound exhibited significant activity at dopamine D2 receptors. The findings indicated that these compounds could serve as potential treatments for schizophrenia by selectively modulating dopaminergic signaling pathways.

Case Study 2: Antibacterial Efficacy

Another investigation focused on derivatives synthesized from this compound tested against multidrug-resistant strains of bacteria. The results revealed that these compounds effectively inhibited bacterial growth, suggesting their potential use in treating infections caused by resistant pathogens .

作用機序

The mechanism by which 2-(4-aminocyclohexyl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the acetic acid moiety can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Research Findings and Challenges

- Stereochemical Complexity: The trans-isomer of this compound is more commonly studied, but cis-isomer data are sparse, limiting structure-activity insights .

- Synthetic Limitations : Low yields (e.g., 45% in bisphosphonate synthesis) highlight inefficiencies in current methodologies .

生物活性

2-(4-Aminocyclohexyl)acetic acid (ACA) is an organic compound with significant biological activity primarily associated with its interactions with dopamine receptors. This article explores its biochemical properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 157.21 g/mol

- CAS Number : 1197-54-2

The compound features a cyclohexane ring substituted with an amino group at the 4-position and an acetic acid moiety, contributing to its biological activity and versatility in chemical reactions.

Target Receptors

This compound primarily targets dopamine receptors , particularly the D2-like subtype. This interaction is crucial as dopamine receptors play a significant role in neurotransmission and are implicated in various neurological disorders, including schizophrenia and Parkinson's disease .

Mode of Action

The compound modulates intracellular signaling pathways by influencing cyclic adenosine monophosphate (cAMP) levels through its receptor interactions. This modulation can lead to enhanced dopaminergic activity, making it a candidate for therapeutic applications in treating dopaminergic dysregulation.

Neuropharmacological Effects

Research indicates that this compound may enhance dopaminergic signaling, which is beneficial for conditions characterized by low dopamine levels. Studies have shown that it can improve symptoms associated with neuropsychiatric disorders by acting as a ligand for dopamine receptors.

Anti-inflammatory Properties

In addition to its neuropharmacological effects, derivatives of this compound have demonstrated anti-inflammatory properties, suggesting broader applications in pharmacology beyond neurological disorders.

Binding Affinity Studies

Several studies have employed radiolabeled ligands to assess the binding affinity of ACA to various dopamine receptor subtypes. Results indicate a selective binding profile for D2-like receptors, reinforcing its potential therapeutic role.

Case Studies

- Dopaminergic Activity Enhancement : In animal models, administration of ACA showed increased locomotor activity, indicative of enhanced dopaminergic function.

- Anti-inflammatory Effects : In vitro studies demonstrated that ACA derivatives could reduce pro-inflammatory cytokine production in activated macrophages.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| 4-Aminocyclohexylacetic Acid | 1197-54-2 | Lacks the acetic group at position two |

| Cis-4-Aminocyclohexaneacetic Acid | 1197-54-2 | Isomeric form differing in stereochemistry |

| Ethyl trans-2-(4-aminocyclohexyl)acetate | Not listed | Ester derivative with different solubility profiles |

The unique combination of structural features in ACA allows it to function effectively as a ligand while maintaining favorable pharmacokinetic properties compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-aminocyclohexyl)acetic Acid, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis typically involves alkylation of cyclohexylamine derivatives followed by acetylation. For example, Na₂S₂O₃ and TBAF (tetrabutylammonium fluoride) can be used for deprotection steps, as seen in analogous cyclohexyl-containing compounds . Key optimizations include:

- Catalyst screening (e.g., palladium for coupling reactions).

- Reaction time/temperature profiling (e.g., 0–24 hours at 25–80°C).

- Purification via silica gel chromatography or recrystallization.

- Yield monitoring using HPLC with UV detection (210–254 nm).

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., amine protons at δ 1.5–2.5 ppm, cyclohexyl carbons at δ 20–40 ppm) .

- Mass spectrometry : HRMS (High-Resolution MS) for molecular ion verification (e.g., [M+H]⁺ at m/z 188.1).

- X-ray crystallography : Resolve absolute stereochemistry, as demonstrated for structurally related cyclohexyl-acetic acid derivatives .

Q. How can researchers ensure reproducibility in synthesizing enantiomerically pure this compound?

- Methodological Answer :

- Use chiral catalysts (e.g., Jacobsen’s catalysts for asymmetric hydrogenation).

- Monitor optical rotation ([α]D) and confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns).

- Strict inert atmosphere (N₂/Ar) to prevent racemization during synthesis .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodological Answer :

- Conduct meta-analyses adjusting for variables (e.g., cell lines, concentrations).

- Reproduce studies using standardized assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling).

- Validate findings with orthogonal methods (e.g., enzymatic vs. cell-based assays).

- Compare with structurally similar compounds (e.g., N-Acetyl-DL-cyclohexylglycine) to isolate structure-activity relationships .

Q. What in silico strategies predict the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- Use SwissADME to predict Phase I/II metabolism sites (e.g., amine oxidation, acetylation).

- Perform molecular docking against cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify oxidation hotspots.

- Validate predictions with in vitro microsomal assays (rat/human liver microsomes) followed by LC-MS/MS metabolite profiling .

Q. How to design experiments to elucidate the anti-inflammatory mechanism of this compound?

- Methodological Answer :

- Transcriptomic profiling : RNA-seq of treated macrophages to map NF-κB/MAPK pathway modulation.

- Phosphoproteomics : Identify kinase activation (e.g., p38, JNK) via phospho-specific antibodies.

- Functional validation : siRNA knockdown of candidate targets (e.g., COX-2) and measure IL-6/TNF-α suppression .

Q. What experimental approaches differentiate direct target engagement from off-target effects?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by thermal stabilization.

- CRISPR knockout cell lines : Assess activity loss in target-deficient cells.

- Affinity purification-MS : Identify interacting proteins using biotinylated probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。